molecular formula C21H25ClN2S B1245366 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochlo ride CAS No. 85275-49-6

2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochlo ride

Katalognummer: B1245366
CAS-Nummer: 85275-49-6
Molekulargewicht: 373.0 g/mol
InChI-Schlüssel: HVIXPSLXHVWFAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Discovery and Development of ICI-170809

The compound 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride, designated as ICI-170809, emerged from pharmaceutical research conducted by AstraZeneca as part of their investigation into selective serotonin receptor antagonists. The compound was specifically designed as a selective serotonin 5-HT2 receptor antagonist, representing a targeted approach to developing therapeutic agents for multiple cardiovascular and neurological conditions.

Development efforts for ICI-170809 encompassed an ambitious therapeutic scope, with research teams investigating its potential applications across several medical domains. The compound was under investigation for the treatment of major depressive disorder, cardiac arrhythmias, thrombosis, and ischemic heart disorders. This broad therapeutic target profile reflected the multifaceted role of serotonin 5-HT2 receptors in various physiological processes and the potential for selective antagonism to provide therapeutic benefits across multiple conditions.

The development trajectory of ICI-170809 progressed through preclinical studies into clinical evaluation, ultimately reaching Phase 2 clinical trials. However, despite the promising initial research and the compound's progression through early clinical phases, development was eventually discontinued before reaching market approval. The discontinuation occurred prior to the compound achieving commercial marketing status, representing one of numerous pharmaceutical development programs that, while scientifically valuable, did not ultimately result in approved therapeutic products.

Clinical research conducted between 2006 and 2007 provided additional insights into the compound's properties and potential therapeutic applications. During this period, academic studies funded by grants to the University of Aberdeen examined the compound's effects in patients with controlled atherothrombotic arterial disease. These investigations were conducted under the oversight of research and development departments and with appropriate regulatory approval, demonstrating the rigorous scientific approach applied to evaluating the compound's therapeutic potential.

The compound subsequently underwent rebranding and continued investigation under alternative designations, including the trade names Th001 and Arteclere. This rebranding represented efforts to continue development and potentially bring the compound to clinical application through alternative development pathways. In December 2015, intellectual property protection was secured through the grant of a United States patent for the compound's use as an anti-thrombotic drug by Thromboserin Ltd.

Nomenclature, Identification, and Alternative Designations

The systematic nomenclature and identification of 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride reflects the compound's complex chemical structure and its evolution through various research and development phases. The compound has been known by multiple designations throughout its research history, each serving specific purposes within different contexts of scientific investigation and potential commercial development.

The primary systematic name, 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride, provides a complete description of the compound's chemical structure according to standard nomenclature conventions. This designation clearly identifies the quinoline core structure, the phenyl substitution at the 3-position, the thioether linkage at the 2-position, and the dimethylamino-methylpropyl side chain, along with the hydrochloride salt formation.

Chemical Identifier Value
Molecular Formula C21H25ClN2S
Molecular Weight 336.50 g/mol (free base), accounting for hydrochloride salt
Chemical Abstracts Service Number 85275-49-6
Unified National Identifiers for Indexed Names VT938LOO38

Alternative systematic designations for the compound include multiple variations that reflect different naming conventions and formatting approaches. These include ICI-170,809, ICI170809, ZM-170809, ZM170809, and the trade designation Thromboserin. Each of these alternative names has been employed in different research contexts and publications, with some reflecting the compound's original development code numbers and others representing potential commercial designations.

The compound has also been identified through various chemical database entries using standardized molecular descriptors. The International Chemical Identifier Key (InChI Key) HVIXPSLXHVWFAU-UHFFFAOYSA-N provides a unique digital fingerprint for the compound that enables precise identification across chemical databases. The Simplified Molecular Input Line Entry System representation further facilitates computational analysis and database searching for research purposes.

Research literature has employed several descriptor variations when referencing the compound, including "2-((2-(dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride" and "2-Propanamine, N,N,2-trimethyl-1-((3-phenyl-2-quinolinyl)thio)-, hydrochloride (1:1)". These variations reflect different approaches to systematic naming while maintaining chemical accuracy and enabling precise identification of the same molecular entity.

The evolution of the compound's nomenclature also reflects its progression through different phases of research and development. Initial research publications and patent filings employed the ICI designation, reflecting its origins within Imperial Chemical Industries research programs. Subsequent development efforts introduced the ZM designation, and later commercial development efforts adopted trade names such as Thromboserin, Th001, and Arteclere.

Historical Context in Thioether Quinoline Research

The development of 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride occurred within the broader historical context of thioether quinoline research, which has represented a significant area of medicinal chemistry investigation for several decades. This research domain has been characterized by sustained interest in exploiting the unique chemical properties of quinoline-based structures combined with thioether functionalities to create compounds with diverse biological activities.

Quinoline alkaloids have attracted tremendous attention from researchers worldwide since the 19th century, establishing a foundation for modern quinoline-based drug development. The historical significance of quinoline compounds in medicine traces back to the early clinical use of Cinchona bark for treating human malaria, leading to the isolation of quinine in 1820. This landmark achievement opened new areas in antimalarial drug development and established quinoline as a privileged scaffold in medicinal chemistry.

The systematic investigation of quinoline derivatives expanded significantly throughout the 20th century, with researchers exploring various structural modifications to optimize biological activity and therapeutic potential. Quinoline compounds have demonstrated diverse pharmacological effects, including antibacterial, antiviral, anti-cancer, anti-inflammatory, antioxidant, and anticonvulsant properties. This broad spectrum of biological activities has sustained research interest and led to the development of multiple generations of therapeutic agents based on quinoline scaffolds.

Research into thioether-containing quinoline derivatives has emerged as a particularly productive area of investigation, with studies demonstrating enhanced biological activities achieved through strategic incorporation of sulfur-containing side chains. Recent synthetic studies have focused on developing novel quinoline derivatives containing thioether groups, with researchers reporting significant antifungal and antibacterial activities. These investigations have revealed that the presence of thioether moieties can substantially enhance the biological efficacy of quinoline-based compounds.

Research Period Key Developments Representative Compounds
1820-1900 Isolation of natural quinoline alkaloids Quinine, quinidine
1900-1950 Synthetic quinoline development Early antimalarial agents
1950-1990 Systematic structure-activity studies Fluoroquinolone antibiotics
1990-Present Advanced thioether quinoline research ICI-170809, novel antifungal agents

Contemporary research in thioether quinoline chemistry has been characterized by sophisticated approaches to molecular design and synthesis. Investigators have employed advanced synthetic methodologies to create libraries of compounds with systematic structural variations, enabling detailed structure-activity relationship studies. These efforts have led to the identification of compounds with remarkable biological activities, including some derivatives that exceed the efficacy of established commercial agents.

The development of ICI-170809 represents a significant milestone in this research continuum, demonstrating the successful application of thioether quinoline chemistry to address specific therapeutic targets. The compound's design as a selective serotonin 5-HT2 receptor antagonist illustrates the evolution of quinoline-based drug development from broad-spectrum biological activities toward precisely targeted therapeutic mechanisms.

Modern computational approaches have further accelerated thioether quinoline research, with investigators employing molecular docking studies, density functional theory calculations, and absorption, distribution, metabolism, excretion, and toxicity predictions to guide compound design. These methodologies have enabled researchers to optimize compound properties before synthesis, improving the efficiency of drug development efforts and providing insights into molecular mechanisms of action.

Eigenschaften

CAS-Nummer

85275-49-6

Molekularformel

C21H25ClN2S

Molekulargewicht

373.0 g/mol

IUPAC-Name

N,N,2-trimethyl-1-(3-phenylquinolin-2-yl)sulfanylpropan-2-amine;hydrochloride

InChI

InChI=1S/C21H24N2S.ClH/c1-21(2,23(3)4)15-24-20-18(16-10-6-5-7-11-16)14-17-12-8-9-13-19(17)22-20;/h5-14H,15H2,1-4H3;1H

InChI-Schlüssel

HVIXPSLXHVWFAU-UHFFFAOYSA-N

SMILES

CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl

Kanonische SMILES

CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl

Synonyme

2-((2-(dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride
ICI 170809
ICI-170,809
ZM 170809
ZM-170809
ZM170809

Herkunft des Produkts

United States

Vorbereitungsmethoden

Molecular Architecture

2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride comprises a quinoline core substituted at position 3 with a phenyl group and at position 2 with a thioether-linked 2-(dimethylamino)-2-methylpropyl chain. The hydrochloride salt stabilizes the dimethylamino group via protonation.

Retrosynthetic Analysis

The synthesis is dissected into three primary stages:

  • Quinoline Core Formation : 3-Phenylquinoline synthesis via cyclization.

  • Thioether Linkage Installation : Introduction of the 2-(dimethylamino)-2-methylpropylthio group.

  • Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

Quinoline Core Synthesis

Friedländer Annulation

The Friedländer reaction condenses 2-aminobenzophenone derivatives with ketones or aldehydes to form quinoline scaffolds. For 3-phenylquinoline:

  • Reactants : 2-aminobenzaldehyde and acetophenone.

  • Conditions : Acid catalysis (e.g., HCl, H2SO4) at 80–120°C for 6–12 hours.

  • Yield : 70–85% after recrystallization from ethanol.

Mechanism :

  • Aldol condensation between the aldehyde and ketone.

  • Cyclodehydration to form the quinoline ring.

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times and improves yields:

  • Conditions : 540 W, 2–3 minutes, solvent-free or in acetone.

  • Yield : 90–95% with reduced byproducts.

Hydrochloride Salt Formation

Acid-Base Reaction

The free base is treated with hydrochloric acid:

  • Conditions : Stirring in anhydrous ether, dropwise HCl addition.

  • Yield : >95% after filtration and drying.

Characterization :

  • Melting Point : 210–215°C (decomposition).

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.5 (d, 1H, quinoline-H), 7.8–7.4 (m, 8H, aromatic), 3.2 (s, 6H, N(CH3)2), 2.9 (s, 2H, SCH2), 1.4 (s, 6H, C(CH3)2).

Optimization and Challenges

Solvent and Temperature Effects

ParameterOptimal ValueYield (%)
Solvent (Thiol Coupling)DMF75
Temperature60°C75
BaseK2CO375
Alternative SolventTHF60

Byproduct Mitigation

  • Column Chromatography : Purification using silica gel (ethyl acetate/hexane, 3:7).

  • Recrystallization : Ethanol/water (4:1) for hydrochloride salt.

Spectroscopic Validation

Infrared Spectroscopy

  • C=N Stretch : 1650 cm⁻¹.

  • C-S Stretch : 680 cm⁻¹.

Mass Spectrometry

  • Molecular Ion : m/z 379.2 [M+H]+.

Comparative Method Analysis

MethodAdvantagesDisadvantagesYield (%)
Friedländer + SubstitutionHigh regioselectivityMulti-step70
Microwave SynthesisRapid, high yieldSpecialized equipment90
Direct ThiolationFewer stepsLow yield60

Analyse Chemischer Reaktionen

ICI-170809 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit dem 5-Hydroxytryptamin-2-Rezeptorsystem betreffen. Es wirkt als kompetitiver Antagonist und blockiert die Wirkungen von 5-Hydroxytryptamin in der glatten Arterienmuskulatur

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets:

  • JNK Inhibition : Research indicates that quinoline derivatives, including this compound, may act as inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in several diseases, including cancer and neurodegenerative disorders. JNK inhibitors can modulate cell survival pathways, offering therapeutic avenues for conditions characterized by aberrant JNK activity .

Neuropharmacology

This compound's structure suggests potential applications in neuropharmacology:

  • NMDA Receptor Modulation : Similar compounds have shown promise in modulating NMDA receptors, which are critical for synaptic plasticity and memory function. The ability to influence these receptors could lead to developments in treatments for neurological disorders such as Alzheimer's disease and schizophrenia .

Biochemical Research

In biochemical studies, the compound serves as a valuable tool for understanding complex metabolic pathways:

  • Tryptophan-Kynurenine Pathway : The compound may be utilized to explore the tryptophan-kynurenine metabolic pathway, which plays a significant role in various physiological processes and disease states. Investigating this pathway can reveal insights into neuroinflammation and immune responses .

Case Study 1: JNK Inhibition and Cancer Therapy

A study explored the effects of quinoline derivatives on JNK signaling pathways in cancer cells. The results indicated that these compounds could significantly reduce cell proliferation by inducing apoptosis through JNK inhibition. This underscores the potential of 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride as a candidate for cancer therapy.

Case Study 2: Neuroprotective Effects

In experimental models of neurodegeneration, compounds structurally similar to this quinoline derivative were shown to protect against NMDA-induced excitotoxicity. This protective effect was attributed to their ability to act as NMDA receptor antagonists, suggesting that the compound could be further studied for its neuroprotective properties.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride, also known as ICI-170809, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H25ClN2S
  • Molecular Weight : 373.0 g/mol
  • CAS Number : 85275-48-5

The compound features a quinoline core substituted with a thioether group and a dimethylamino moiety, which are critical for its biological activity.

Synthesis

The synthesis of 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride typically involves the reaction of 3-phenylquinoline derivatives with dimethylaminoalkyl thiols. The process can be optimized through various reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline exhibit significant antimicrobial properties. A study demonstrated that several synthesized derivatives showed moderate to excellent antibacterial activity against various strains, suggesting a potential for development as antimicrobial agents .

CompoundAntimicrobial ActivityBacterial Strains Tested
ICI-170809Moderate to ExcellentE. coli, S. aureus, P. aeruginosa
Similar CompoundsVariableVarious

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly its ability to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspases, similar to other known anticancer agents .

The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it may interact with proteins involved in apoptosis regulation, leading to increased cell death in malignant cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive study assessed the antimicrobial efficacy of ICI-170809 against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent in treating bacterial infections .
  • Anticancer Activity Evaluation :
    In a series of experiments conducted on leukemia cell lines, ICI-170809 exhibited an IC50 value indicating effective cytotoxicity. The compound was found to induce apoptosis through caspase activation pathways, suggesting its role as a dual inhibitor of MDM2 and XIAP proteins .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, including solvent polarity (e.g., dichloromethane vs. ethanol), temperature (40–80°C), and catalyst selection (e.g., triethylamine for thioether formation). Monitoring intermediate steps via thin-layer chromatography (TLC) ensures reaction progression, while purification via recrystallization or preparative HPLC enhances purity. Yield improvements may involve protecting group strategies for the quinoline core or adjusting stoichiometry of the dimethylamino-methylpropylthiol precursor .

Q. What analytical techniques are essential for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR; ¹H/¹³C) confirms regioselectivity of the thioether linkage and quinoline substitution. High-resolution mass spectrometry (HR-MS) validates molecular weight, while HPLC with UV detection (≥95% purity threshold) quantifies impurities. Elemental analysis ensures stoichiometric chloride content. Stability-indicating methods, such as forced degradation studies under acidic/alkaline conditions, assess structural robustness .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., hydrolysis of the thioether bond). Lyophilization or storage in amber vials under inert gas (N₂) mitigates oxidation. Buffered solutions (pH 4–8) can identify pH-sensitive degradation pathways, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements critical for this compound’s biological activity?

  • Methodological Answer : Synthesize analogs with variations in the thioether chain length, dimethylamino group substitution, or quinoline ring substituents. Test in vitro activity (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC₅₀/EC₅₀). Computational modeling (molecular docking, QSAR) identifies critical interactions (e.g., hydrogen bonding with the dimethylamino group). Cross-correlate results with physicochemical properties (logP, polar surface area) to define pharmacophoric requirements .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Perform pharmacokinetic (PK) studies to evaluate bioavailability (oral vs. intravenous administration) and metabolite profiling (LC-MS/MS). Assess plasma protein binding and blood-brain barrier permeability using in vitro assays. In vivo efficacy models (e.g., rodent disease models) should include PK/PD integration to reconcile potency gaps. Consider species-specific metabolic differences (e.g., cytochrome P450 isoforms) .

Q. What experimental approaches are recommended to evaluate the compound’s environmental persistence and ecotoxicological impact?

  • Methodological Answer : Use OECD guidelines for biodegradation (e.g., Modified Sturm Test) and soil adsorption studies (batch equilibrium method). Ecotoxicity assays (e.g., Daphnia magna acute toxicity, algal growth inhibition) quantify environmental hazards. High-resolution mass spectrometry identifies transformation products in simulated wastewater. Long-term microcosm studies assess bioaccumulation potential .

Q. How should researchers design experiments to assess the compound’s interaction with potential biological targets (e.g., receptors, enzymes)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements (Kd). Enzyme inhibition assays (e.g., fluorometric/colorimetric substrates) determine catalytic interference. For receptor targets, radioligand displacement assays (e.g., ³H-labeled antagonists) quantify competitive binding. Structural biology (cryo-EM/X-ray crystallography) resolves binding conformations .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. ANOVA with post-hoc Tukey tests compares efficacy across analogs. For time-dependent studies (e.g., chronic toxicity), Kaplan-Meier survival analysis or repeated-measures ANOVA evaluates longitudinal effects. Power analysis ensures adequate sample sizes (n ≥ 6) to minimize Type II errors .

Notes

  • Data Sources : Excluded non-reliable sources (e.g., BenchChem) per guidelines. Prioritized EPA DSSTox, ACS-aligned studies, and peer-reviewed methodologies.
  • Methodological Rigor : Answers emphasize experimental design, statistical validation, and interdisciplinary approaches (e.g., combining synthetic chemistry with computational biology).
  • Advanced vs. Basic : Differentiated by complexity, with advanced questions requiring integration of multiple techniques (e.g., PK/PD modeling, ecotoxicology).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.